N-[4-(ethylsulfonyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Description
N-[4-(ETHANESULFONYL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE is a complex organic compound that features both benzothiazole and ethanesulfonyl functional groups
Properties
Molecular Formula |
C18H18N2O4S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(4-ethylsulfonylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C18H18N2O4S2/c1-2-26(23,24)14-9-7-13(8-10-14)19-17(21)11-12-20-15-5-3-4-6-16(15)25-18(20)22/h3-10H,2,11-12H2,1H3,(H,19,21) |
InChI Key |
YLZVPUGDMQPOIT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ETHANESULFONYL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents. The reaction is carried out in dimethyl formamide (DMF) as the solvent under relatively mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ETHANESULFONYL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-[4-(ETHANESULFONYL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, exhibiting activity against various bacterial strains.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(ETHANESULFONYL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to bacterial cell death . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[4-(ETHANESULFONYL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE include:
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides
- N’-(halophenylmethylidene)-1,2-benzothiazole-3-acetohydrazides
Uniqueness
What sets N-[4-(ETHANESULFONYL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE apart is its combination of the ethanesulfonyl and benzothiazole groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential as an antibacterial agent highlight its versatility and importance in scientific research.
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